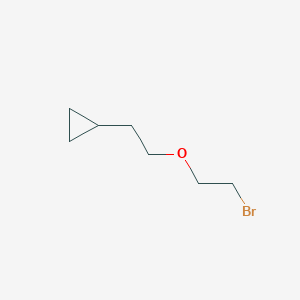

2-(2-Bromoethoxy)ethylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromoethoxy)ethylcyclopropane is a chemical compound with the CAS Number: 1697523-66-2 . It has a molecular weight of 193.08 . This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Molecular Structure Analysis

The IUPAC name for this compound is (2-(2-bromoethoxy)ethyl)cyclopropane . The Inchi Code for this compound is 1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2 . The molecular structure analysis of this compound would require more specific tools such as spectroscopy or crystallography, which are beyond my current capabilities.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Cyclopropane derivatives, including those with bromophenol moieties, have been synthesized and evaluated for their biological activities. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety and their efficacy as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have applications in treating diseases such as Alzheimer's, Parkinson's, and senile dementia. The study demonstrates the potential therapeutic applications of cyclopropane derivatives in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Polymer Chemistry Applications

Cyclopropane-containing polymers have been modified post-polymerization to alter their physical properties for various applications. Ntoukam, Mutlu, and Théato (2020) performed substitution and addition reactions on poly(vinylcyclopropanes), demonstrating the versatility of cyclopropane derivatives in designing materials with tailored properties for specific applications (Ntoukam, Mutlu, & Théato, 2020).

Mechanistic Studies and Ring Transformation

Mechanistic studies have provided insights into the reactions of cyclopropane derivatives under various conditions. For example, Shi, Liu, and Tang (2006) reported on the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, showcasing the potential of cyclopropane derivatives in synthetic organic chemistry for constructing complex molecular frameworks (Shi, Liu, & Tang, 2006).

Agricultural and Ethylene Regulation

In the agricultural sector, the manipulation of ethylene perception and synthesis using cyclopropane derivatives like 1-methylcyclopropene (1-MCP) has significantly impacted post-harvest management of fruits and vegetables. Watkins (2006) reviewed the commercial adoption of 1-MCP to improve the quality and extend the shelf life of apples and other produce, highlighting the role of cyclopropane derivatives in ethylene regulation and their broader implications for food science and technology (Watkins, 2006).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous . It is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-(2-bromoethoxy)ethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGUBDHPQSKYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethoxy)ethylcyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)